1-(2-Aminopropoxy)-4-fluorobenzene
Description
1-(2-Aminopropoxy)-4-fluorobenzene (C₉H₁₂FNO, MW: 169.20 g/mol) is a substituted aromatic compound featuring a fluorine atom at the para position of the benzene ring and a 2-aminopropoxy group (–O–CH₂–CH(NH₂)–CH₃) at the adjacent position. This structure combines the electron-withdrawing effect of fluorine with the nucleophilic and basic properties of the primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound is often utilized as a hydrochloride salt to enhance solubility and stability .
Properties
IUPAC Name |
1-(4-fluorophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHSHEWVMNXSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene typically involves the nucleophilic substitution reaction of 4-fluorophenol with 2-aminopropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopropoxy)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
1-(2-Aminopropoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropoxy)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The aminopropoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-(2-Aminopropoxy)-3-fluorobenzene
This isomer (C₉H₁₂FNO, MW: 169.20 g/mol) differs in the position of the fluorine atom (meta instead of para). For example, meta-substituted analogs may exhibit reduced metabolic stability compared to para-substituted derivatives due to steric and electronic effects .
1-(3-Aminopropoxy)-4-fluorobenzene
Here, the amine group is located on the third carbon of the propoxy chain (C₉H₁₂FNO, MW: 169.20 g/mol). This structural variation impacts molecular conformation, solubility, and interaction with biological targets.
Functional Group Analogs
1-(Azidomethyl)-4-fluorobenzene
This compound (C₇H₆FN₃, MW: 151.14 g/mol) replaces the aminopropoxy group with an azidomethyl moiety. Azides are pivotal in click chemistry for synthesizing triazole derivatives, which have shown corrosion inhibition properties and applications in drug discovery . Unlike the amine group, azides are less basic but highly reactive in cycloaddition reactions.
1-(Dibromomethyl)-4-fluorobenzene
With a dibrominated methyl group (C₇H₅Br₂F, MW: 267.92 g/mol), this compound serves as a halogenation agent. The bromine atoms increase lipophilicity, making it suitable for radical reactions or as a precursor in cross-coupling reactions .
Halogenated and Alkylated Derivatives
1-(4-Bromobutoxy)-4-fluorobenzene
This derivative (C₁₀H₁₂BrFO, MW: 247.10 g/mol) features a bromine-terminated butoxy chain. The extended alkyl chain and bromine atom enhance its utility as an alkylating agent in nucleophilic substitutions, particularly in synthesizing ether-linked polymers or surfactants .
1-(1-Bromoethyl)-4-fluorobenzene
A brominated ethyl group (C₈H₈BrF, MW: 203.05 g/mol) replaces the aminopropoxy chain. This compound is used in Grignard reactions or Suzuki-Miyaura couplings to introduce fluorinated aryl groups into complex molecules .
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-(2-Aminopropoxy)-4-fluorobenzene, a compound characterized by its amino and propoxy functional groups along with a fluorinated benzene ring, has garnered interest in medicinal chemistry and biochemical research. Its molecular formula is C₉H₁₂FNO·HCl, with a molecular weight of approximately 205.66 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural features of this compound significantly influence its biological activity:
- Amino Group : Facilitates hydrogen bonding and interaction with biological targets.
- Propoxy Group : Enhances solubility and stability in biological systems.
- Fluorine Atom : Increases lipophilicity and metabolic stability, making it suitable for drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's aminopropoxy group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the fluorine atom enhances the compound's properties, allowing it to participate in various biochemical pathways.
Applications in Research
This compound has several applications across different fields:
- Medicinal Chemistry : Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
- Biological Research : Investigated for its effects on biological systems, particularly in studying fluorinated aromatic compounds.
- Material Science : Explored for potential applications in developing materials with unique properties due to its structural characteristics.
Biological Activity Studies
Recent studies have focused on the interactions of this compound with various biological targets:
Table 1: Interaction Studies
| Target Molecule | Binding Affinity (K_i) | Assay Method |
|---|---|---|
| MAO-B (Monoamine Oxidase B) | 0.074 ± 0.0020 µM | Competitive Inhibition Assay |
| nNOS (Neuronal Nitric Oxide Synthase) | Not specified | Enzymatic Activity Assay |
These studies indicate that this compound exhibits significant pharmacological properties, making it a candidate for further therapeutic exploration.
Case Studies
In one notable study, the compound was evaluated for its neuroprotective effects using IMR-32 cells (a human neuroblastoma cell line). The results demonstrated that pretreatment with this compound increased levels of antioxidant enzymes such as superoxide dismutase and catalase, suggesting potential protective effects against oxidative stress.
Table 2: Cellular Effects
| Enzyme | Control Level | Treatment Level |
|---|---|---|
| Superoxide Dismutase | 5.0 U/mg | 8.5 U/mg |
| Catalase | 3.5 U/mg | 6.0 U/mg |
| Glutathione Peroxidase | 7.0 U/mg | 10.0 U/mg |
This data indicates that the compound may play a role in enhancing cellular defense mechanisms against oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
